![molecular formula C12H14ClNO B2729147 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2168479-02-3](/img/structure/B2729147.png)

6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

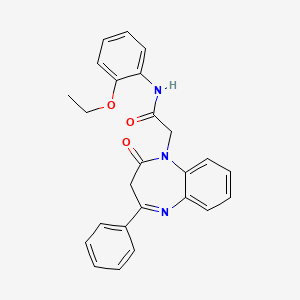

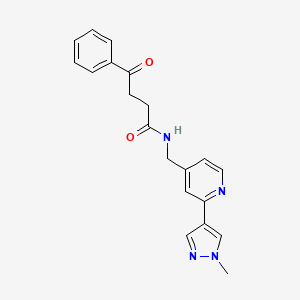

6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is a chemical compound . It is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds, including 6-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine], can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen

Benzofuran Derivatives in Drug Discovery

Benzofuran derivatives are highlighted for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The interest in benzofuran compounds stems from their potential as natural drug lead compounds, with novel methods for constructing benzofuran rings showing promise for the synthesis of complex derivatives. These compounds are explored for their drug prospects, underscoring the innovative approaches to constructing benzofuran ring systems with high yield and minimal side reactions, contributing to the development of new therapeutic drugs (Miao et al., 2019).

Spiropiperidine Synthesis for Drug Discovery

The synthesis strategies of spiropiperidines, including 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine], are critical in medicinal chemistry for exploring new areas of chemical space. The review by Griggs et al. discusses various methodologies for constructing spiropiperidines, particularly focusing on drug discovery projects. It provides insights into synthetic strategies, highlighting the formation of spiro-ring on preformed piperidine rings and vice versa. This research underscores the importance of spiropiperidines in natural product synthesis and their limited but potential application in drug discovery, pointing towards the need for developing general procedures for their synthesis (Griggs et al., 2018).

Spirocyclic Compounds in Medicinal Chemistry

Spirocyclic compounds, including those based on benzofuran and piperidine structures, are gaining attention for their inherent three-dimensionality and structural novelty, which are advantageous in drug discovery. Zheng et al. discuss the use of spiro scaffolds, emphasizing their versatility in medicinal chemistry. With advancements in synthetic methods, spiro scaffolds are expected to be increasingly utilized, indicating a promising future for compounds like 6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] in drug discovery efforts (Zheng et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDJXGBYBBDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)

![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)